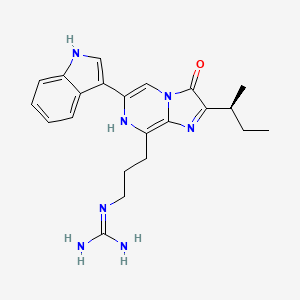

Dabigatran etexilate methanesulfonate

説明

Dabigatran etexilate methanesulfonate is an anticoagulant used for the prevention of venous thromboembolic events or stroke in patients with recent elective hip or knee replacement surgery and atrial fibrillation . It is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran .

Synthesis Analysis

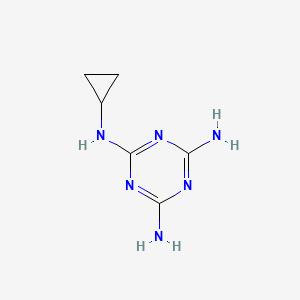

The synthesis of Dabigatran etexilate methanesulfonate involves a novel synthon, n-hexyl-4-nitrophenyl carbonate, which substantially eliminates the formation of potential impurities . The Pinner reaction is used to prepare a key and critical intermediate, amidine . Nucleophilic substitution of this intermediate with the novel synthon furnishes the dabigatran base, which is then converted to its mesylate salt using methane sulfonic acid .Molecular Structure Analysis

The molecular structure of Dabigatran etexilate methanesulfonate was investigated using X-ray crystallography with single crystals and powder techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dabigatran etexilate methanesulfonate include N-acylation, reduction under catalytic hydrogenation conditions, and nucleophilic substitution .Physical And Chemical Properties Analysis

Dabigatran etexilate methanesulfonate is a yellow-white to yellow powder . A saturated solution in pure water has a solubility of 1.8 mg/mL . It is freely soluble in methanol, slightly soluble in ethanol, and sparingly soluble in isopropanol .科学的研究の応用

2. Pharmaceutical Analysis

A simple and a quantitative Gas chromatography (GC) method with on-column injection technique has been developed for the quantification of trace level hexyl methane sulfonate in Dabigatran etexilate mesylate . The chromatographic separation is achieved on DB-Wax, (30 m x 0.53 mm x 1.0 μm) capillary column and the instrument employed for the method development and validation was Agilent6890N GC equipped with flame ionization detector (FID) . In the developed method the limit of detection (LOD) of Hexyl methane sulfonate is 0.25 ppm and the limit of quantification (LOQ) of Hexyl methane sulfonate is 0.75 ppm . The method is validated for specificity, linearity, accuracy and precision .

3. Drug Delivery System

Dabigatran Etexilate loaded solid supersaturated self-nanoemulsifying drug delivery system (solid S-SNEDDS) has been proposed for enhancement of payload, drug solubility, dissolution rate as well as minimization of drug precipitation . The study involved formulation optimization using the Box-Behnken design . The optimal SNEDDS consisting of Caprylic acid (32.9% w/w), Cremophor EL (50.2% w/w) and Transcutol HP (18.8% w/w) as Oil, Surfactant and Co-surfactant, respectively were formulated and evaluated for particle size, PDI, Zeta potential and saturation solubility . The SNEDDS was further incorporated with PPIs for the preparation of supersaturated SNEDDS (S-SNEDDS) to increase the drug payload in the formulation . S-SNEDDS was converted to solid S-SNEDDS by adsorption onto the porous carrier i.e., Aerosil ® 200 . The in-vitro drug release study was also conducted for solid S-SNEDDS .

4. Cardiovascular Field

Dabigatran etexilate methanesulfonate is a direct thrombin inhibitor used to reduce the risk of stroke and blood clots in people who have a medical condition called atrial fibrillation . It is also used to treat blood clots in the veins of legs (deep vein thrombosis) or lungs (pulmonary embolism) and to reduce the risk of them occurring again after initial treatment is completed . The drug was developed by Boehringer Ingelheim and was approved by the USFDA in 2010 and the EMA in 2008 under the trade name Pradaxa .

5. Stroke Prevention

Dabigatran etexilate methanesulfonate is used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation . It has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

6. Venous Thromboembolism

Dabigatran etexilate methanesulfonate is used for the treatment and secondary prophylaxis of venous thromboembolism (VTE) in children with thrombophilia . In the phase 2b/3 DIVERSITY trial, 3 months treatment with dabigatran was noninferior to standard of care (SOC) for acute venous thromboembolism (VTE) in children . In a single-arm, phase 3, secondary VTE prevention study, up to 12 months dabigatran use was associated with favorable safety .

9. Liver Disease

Dabigatran etexilate is used in patients with liver disease. Patients with significant active liver disease and cirrhosis have been excluded from all pivotal randomized controlled trials (RCTs) on DOACs . Anticoagulant therapy is challenging in cirrhotic patients, who exhibit an unstable balance hemostatic between thrombosis and bleeding . Accumulating real-world data suggest that, compared to warfarin, DOACs have similar efficacy and reduced bleeding complications in cirrhotic patients with atrial fibrillation or venous thromboembolism .

Safety And Hazards

Dabigatran etexilate methanesulfonate should be taken with a sufficient amount of water to facilitate delivery to the stomach . If retained in the esophagus, oesophageal ulcer or oesophagitis may occur . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

将来の方向性

Dabigatran etexilate methanesulfonate is a novel, oral reversible direct thrombin inhibitor in clinical development for the treatment and prevention of thromboembolic diseases . Ongoing clinical trials are investigating its use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications following acute coronary syndromes .

特性

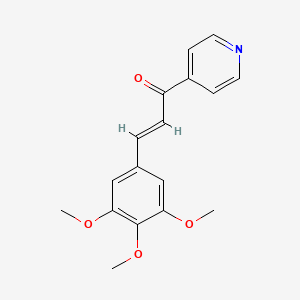

IUPAC Name |

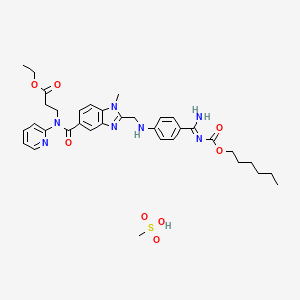

ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETBXHPXHHOLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N7O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236248 | |

| Record name | Dabigatran etexilate mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dabigatran etexilate mesylate | |

CAS RN |

872728-81-9 | |

| Record name | Dabigatran etexilate mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872728-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dabigatran etexilate mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。